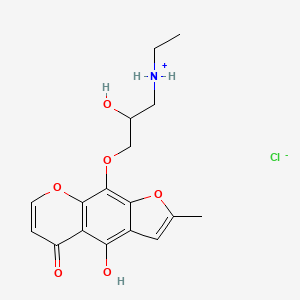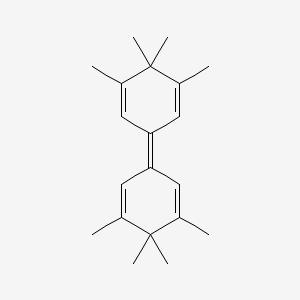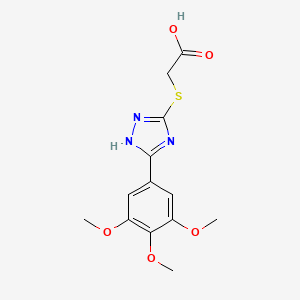
Acetic acid, ((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)thio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reagents: Acetic anhydride, sulfur.
Conditions: The reaction is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)thio)- typically involves multiple steps. One common approach starts with the preparation of the 3,4,5-trimethoxyphenylacetic acid, which is then subjected to a series of reactions to introduce the triazole and thioacetic acid groups.
-
Preparation of 3,4,5-Trimethoxyphenylacetic Acid
Reagents: 3,4,5-trimethoxybenzaldehyde, malonic acid, pyridine, piperidine.
Conditions: The reaction is carried out under reflux conditions to form the corresponding acetic acid derivative.
-
Formation of Triazole Ring
Reagents: Hydrazine hydrate, carbon disulfide, potassium hydroxide.
Conditions: The reaction mixture is heated to form the triazole ring.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Typically carried out in an aqueous medium.
Products: Oxidized derivatives of the trimethoxyphenyl group.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents.
Products: Reduced forms of the triazole ring.
-
Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Varies depending on the substituent being introduced.
Products: Substituted derivatives of the original compound.
科学研究应用
Acetic acid, ((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)thio)- has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential anti-cancer properties.
- Evaluated for its anti-inflammatory and anti-microbial activities.
-
Industry
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of specialty chemicals.
作用机制
The mechanism of action of acetic acid, ((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)thio)- involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The triazole ring can form coordination complexes with metal ions, affecting their biological availability and activity. The thioacetic acid moiety may participate in redox reactions, influencing cellular oxidative stress levels.
相似化合物的比较
Similar Compounds
-
3,4,5-Trimethoxyphenylacetic Acid
- Shares the trimethoxyphenyl group but lacks the triazole and thioacetic acid moieties.
- Used in organic synthesis and as a precursor for other compounds.
-
1,2,4-Triazole Derivatives
- Contains the triazole ring but may have different substituents.
- Widely studied for their biological activities, including anti-fungal and anti-cancer properties.
-
Thioacetic Acid Derivatives
- Features the thioacetic acid group but different aromatic or heterocyclic rings.
- Explored for their potential as intermediates in organic synthesis.
Uniqueness
Acetic acid, ((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)thio)- is unique due to the combination of its functional groups, which confer a distinct set of chemical properties and potential applications. The presence of the trimethoxyphenyl group enhances its biological activity, while the triazole and thioacetic acid moieties provide additional sites for chemical modification and interaction with molecular targets.
属性
CAS 编号 |
77803-55-5 |
|---|---|
分子式 |
C13H15N3O5S |
分子量 |
325.34 g/mol |
IUPAC 名称 |
2-[[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C13H15N3O5S/c1-19-8-4-7(5-9(20-2)11(8)21-3)12-14-13(16-15-12)22-6-10(17)18/h4-5H,6H2,1-3H3,(H,17,18)(H,14,15,16) |
InChI 键 |
IJKVCIZBPFDIKY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NN2)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



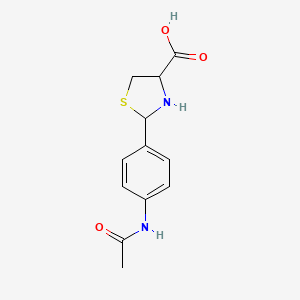
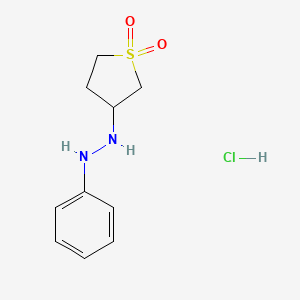
![[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13771170.png)
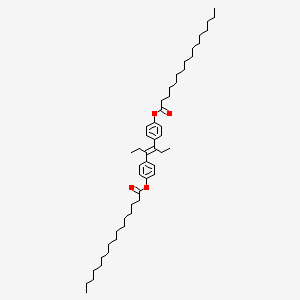

![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
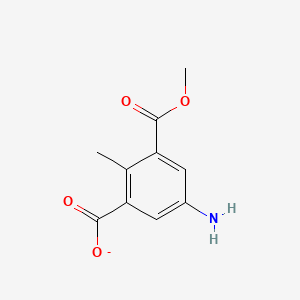
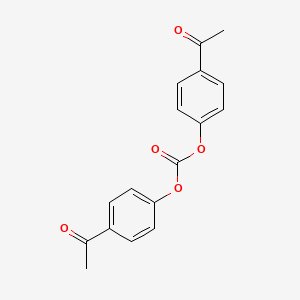
![octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol](/img/structure/B13771207.png)
![2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13771213.png)
![3-[[1-(2,5-Dioxopyrrolidin-1-yl)ethyl][3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile](/img/structure/B13771214.png)
